molecular formula C5H6N2O3 B6589137 5-(aminomethyl)-1,3-oxazole-4-carboxylic acid CAS No. 1785379-67-0

5-(aminomethyl)-1,3-oxazole-4-carboxylic acid

Cat. No. B6589137
CAS RN: 1785379-67-0
M. Wt: 142.1
InChI Key:
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Description

5-(Aminomethyl)-1,3-oxazole-4-carboxylic acid (AMOCA) is an important organic compound that has been widely studied in recent years due to its potential applications in various fields. AMOCA is a versatile compound that is used in the synthesis of other compounds, as well as in the manufacture of pharmaceuticals, cosmetics, and other products.

Scientific Research Applications

5-(aminomethyl)-1,3-oxazole-4-carboxylic acid has a wide range of scientific applications. It is used as a reagent in the synthesis of other compounds, such as amino acids and peptides. It is also used in the manufacture of pharmaceuticals and cosmetics. Furthermore, 5-(aminomethyl)-1,3-oxazole-4-carboxylic acid is a useful tool in the study of enzyme kinetics and protein folding. It has also been used as a model compound to study the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1,3-oxazole-4-carboxylic acid is not fully understood. However, it is believed that the compound acts as a substrate for enzymes, and that it can form covalent bonds with proteins. This interaction between 5-(aminomethyl)-1,3-oxazole-4-carboxylic acid and proteins is thought to be responsible for the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(aminomethyl)-1,3-oxazole-4-carboxylic acid are not yet fully understood. However, it is believed that the compound can interact with enzymes and proteins, leading to changes in their activity. In addition, 5-(aminomethyl)-1,3-oxazole-4-carboxylic acid has been shown to have an inhibitory effect on the growth of certain types of bacteria, suggesting that it may have antibacterial properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(aminomethyl)-1,3-oxazole-4-carboxylic acid in laboratory experiments is its versatility. It can be used in a variety of reactions and can be easily manipulated to yield a variety of products. However, it is important to note that 5-(aminomethyl)-1,3-oxazole-4-carboxylic acid is a highly reactive compound and should be handled with care. In addition, the compound is sensitive to light and heat, so it should be stored in a cool, dark place.

Future Directions

The potential applications of 5-(aminomethyl)-1,3-oxazole-4-carboxylic acid are vast and varied. In the future, the compound may be used in the development of new drugs and therapies, as well as in the manufacture of cosmetics and other products. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Finally, 5-(aminomethyl)-1,3-oxazole-4-carboxylic acid may be used to study the structure and function of proteins, as well as to develop new methods of synthesizing other compounds.

Synthesis Methods

5-(aminomethyl)-1,3-oxazole-4-carboxylic acid can be synthesized in a variety of ways, including the reaction of 1,3-diaminopropane with acetic anhydride, the reaction of ammonia with acetic anhydride, and the reaction of ammonia with ethyl acetate. The most common method is the reaction of 1,3-diaminopropane with acetic anhydride, which yields 5-(aminomethyl)-1,3-oxazole-4-carboxylic acid in a high yield. This reaction is typically conducted in an ice-cold solution of acetic anhydride in an inert atmosphere.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(aminomethyl)-1,3-oxazole-4-carboxylic acid involves the reaction of 5-formyl-1,3-oxazole-4-carboxylic acid with ammonia and formaldehyde.", "Starting Materials": [ "5-formyl-1,3-oxazole-4-carboxylic acid", "Ammonia", "Formaldehyde" ], "Reaction": [ "Step 1: Dissolve 5-formyl-1,3-oxazole-4-carboxylic acid in a solvent such as methanol or ethanol.", "Step 2: Add ammonia to the solution and stir for several hours at room temperature.", "Step 3: Add formaldehyde to the solution and continue stirring for several more hours.", "Step 4: Heat the solution to reflux for several hours to complete the reaction.", "Step 5: Cool the solution and filter the resulting solid.", "Step 6: Wash the solid with a suitable solvent such as water or ethanol.", "Step 7: Dry the solid under vacuum to obtain 5-(aminomethyl)-1,3-oxazole-4-carboxylic acid." ] }

CAS RN

1785379-67-0

Product Name

5-(aminomethyl)-1,3-oxazole-4-carboxylic acid

Molecular Formula

C5H6N2O3

Molecular Weight

142.1

Purity

95

Origin of Product

United States

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